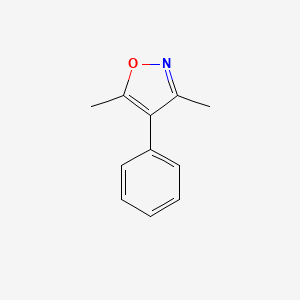

3,5-Dimethyl-4-phenyl-1,2-oxazole

Descripción general

Descripción

3,5-Dimethyl-4-phenyl-1,2-oxazole is a heterocyclic compound used as a molecular structural unit . It has anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activity, as well as the ability to modulate the immune system .

Synthesis Analysis

The synthesis of oxazoles, including 3,5-Dimethyl-4-phenyl-1,2-oxazole, often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-phenyl-1,2-oxazole has been studied in the context of its interaction with the N-terminal bromodomain of human BRD2 .Chemical Reactions Analysis

Oxazoles, including 3,5-Dimethyl-4-phenyl-1,2-oxazole, can undergo various chemical reactions. For instance, direct arylation of oxazoles has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis

Oxazoles, including 3,5-Dimethyl-4-phenyl-1,2-oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . They are stable liquids at room temperature .Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

Research on fluorescent solvatochromic dyes, which include compounds structurally related to 3,5-Dimethyl-4-phenyl-1,2-oxazole, has shown that these molecules can be used to develop ultrasensitive fluorescent molecular probes. These probes are valuable for studying various biological events and processes due to their strong solvent-dependent fluorescence, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).

Coordination Chemistry

Oxazoline ligands, closely related to the oxazole moiety, have been extensively utilized as chiral auxiliaries in asymmetric syntheses, showcasing their versatility in ligand design and the modulation of chiral centers. Their application highlights the potential of oxazoles in developing new coordination compounds with transition metals, providing a path for novel catalytic systems (Gómez et al., 1999).

Polymer Functionalization

The novel synthesis approaches for incorporating oxazole functionalities into polymers have been explored, demonstrating the potential for creating aromatic carboxyl functionalized polymers. These materials have applications in various areas, including materials science and engineering, due to their unique properties (Summers & Quirk, 1996).

Materials Science and Nonlinear Optical Properties

Studies on the synthesis and characterization of oxazole derivatives have unveiled their significance in materials science, particularly in the development of compounds with nonlinear optical properties. These properties are critical for applications in photonics and electronics, offering pathways for the creation of advanced materials with tailored optical behaviors (Murthy et al., 2010).

Mecanismo De Acción

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds . The exact nature of these interactions would depend on the specific target and the chemical structure of the oxazole derivative.

Biochemical Pathways

Oxazole derivatives are known to have a wide spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure, and oxazole derivatives are known to have diverse chemical structures .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities .

Action Environment

The action of a compound can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other compounds .

Direcciones Futuras

Oxazole derivatives, including 3,5-Dimethyl-4-phenyl-1,2-oxazole, have drawn the attention of researchers around the globe due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

Propiedades

IUPAC Name |

3,5-dimethyl-4-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAXDAUULXCVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416046 | |

| Record name | 3,5-dimethyl-4-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-phenyl-1,2-oxazole | |

CAS RN |

4345-46-4 | |

| Record name | 3,5-dimethyl-4-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

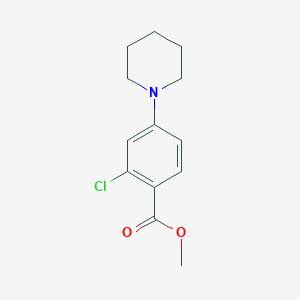

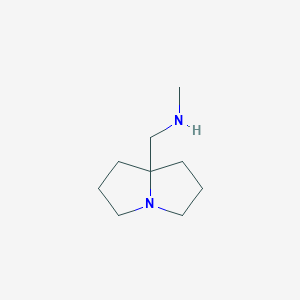

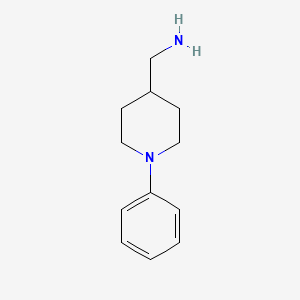

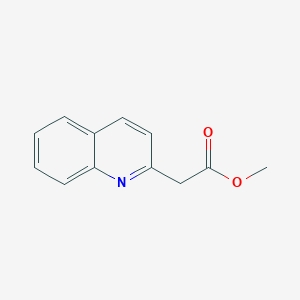

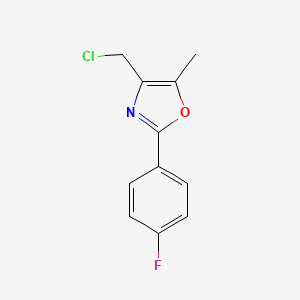

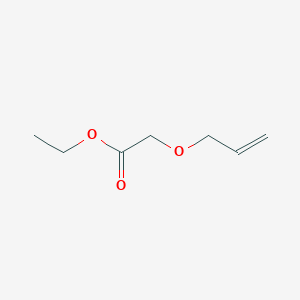

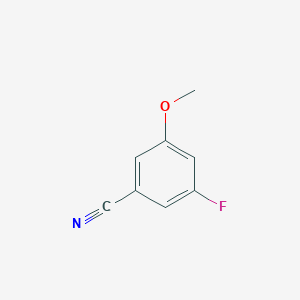

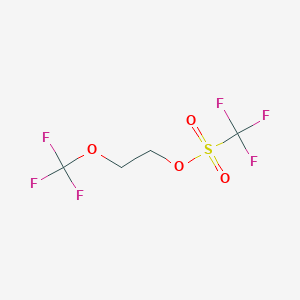

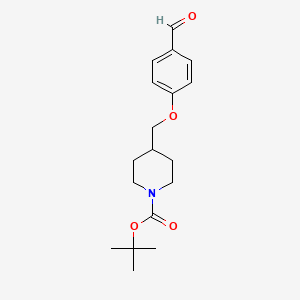

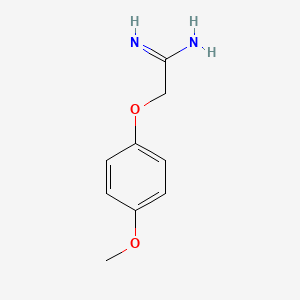

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.